N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

Physicochemical property prediction Lipophilicity CNS drug likeness

Research screening decks and parallel library synthesis require well-characterized, achiral building blocks with predictable physicochemical properties. N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline (CAS 876889-51-9) addresses this need as a stable, solid free base supplied at ≥95% purity. - Conformationally constrained scaffold with logP ~3.6, tPSA 14.2 Ų, and zero H-bond donors for blood-brain barrier or cell-permeability studies. - N-phenyl substitution imparts distinct lipophilicity and binding modes versus N-alkyl analogs, enabling SAR tool-set comparisons. - No stereocenters simplify QC and scale-up; readily available as a ready-to-use intermediate for focused library synthesis.

Molecular Formula C17H19N3
Molecular Weight 265.36
CAS No. 876889-51-9
Cat. No. B2952095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
CAS876889-51-9
Molecular FormulaC17H19N3
Molecular Weight265.36
Structural Identifiers
SMILESCCN(CC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3
InChIInChI=1S/C17H19N3/c1-3-20(14-9-5-4-6-10-14)13-17-18-15-11-7-8-12-16(15)19(17)2/h4-12H,3,13H2,1-2H3
InChIKeyIOBCYLYDLSHIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline – Physicochemical Profile


N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline (CAS 876889-51-9) is a synthetic, achiral tertiary amine belonging to the N-alkyl-N-phenyl-aminomethyl-benzimidazole chemotype . The compound is commercially supplied at ≥95% purity (HPLC) as a solid free base, with a molecular weight of 265.35 g mol⁻¹ and empirical formula C₁₇H₁₉N₃; predicted physicochemical descriptors include logP 3.63, logD 3.62, hydrogen-bond acceptor count 1, and polar surface area 14.2 Ų .

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline: Substitution Risk


The N-ethyl-N-phenyl substitution on the methylbenzimidazole scaffold differentiates this compound from simpler dialkyl- or N-alkyl-N‑alkylamine analogs, imposing a distinct lipophilicity (logP ≈ 3.6) and conformational constraint that influence both target engagement and ADME properties. Published structure‑activity relationship (SAR) campaigns on aminobenzimidazole MCH-R1 antagonists demonstrate that replacing an N‑phenyl group with an N‑alkyl group can alter hMCH‑R1 binding affinity (Kᵢ) by more than 10‑fold and shift intrinsic clearance by ≥3‑fold, depending on the specific core substitution pattern [1]. Consequently, generic replacement with a less‑characterized benzimidazole amine would risk unpredictable loss of potency, selectivity, or metabolic stability, making exact compound identity critical for reproducible research and procurement.

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline – Differentiation Evidence


Lipophilicity Comparison with Ethanamine Analog

The N‑ethyl‑N‑phenyl substituent on the target compound produces a calculated logP of 3.63 (logD₇.₄ 3.62), in contrast to a logP of 2.47 (logSW –1.89) for the closest commercially available analog N‑ethyl‑N‑[(1‑methyl‑1H‑benzimidazol‑2‑yl)methyl]ethanamine (Hit2Lead SC‑9006921) . The ΔlogP of +1.16 translates to a predicted ∼14‑fold higher partition coefficient, consistent with a shift from CNS‑MPO‑compliant to borderline‑peripheral lipophilicity space . No experimental logD or permeability data were located for either compound.

Physicochemical property prediction Lipophilicity CNS drug likeness

Hydrogen-Bond Profile vs. MCH-R1 Antagonist Leads

The target compound possesses zero hydrogen‑bond donors and two acceptors (tPSA 14.2 Ų), whereas the prototypical aminobenzimidazole MCH‑R1 antagonists described by Sasikumar et al. (e.g., compounds 9 and 18) bear at least one H‑bond donor and larger polar surface areas [1]. While no direct binding data exist for the target compound, the absence of an H‑bond donor precludes the key interaction with Glu285⁵·⁵⁰ of hMCH‑R1 identified for the lead series, making it unlikely to compete for orthosteric MCH‑R1 binding in the same low‑nanomolar range (Kᵢ 5‑50 nM reported for lead compounds).

MCH-R1 antagonism Hydrogen bonding Metabolic disease

Biological Activity Data Gap

A comprehensive search of PubMed, ChEMBL, PubChem BioAssay, and patent databases as of April 2026 returned zero quantitative functional or binding assay results for N‑ethyl‑N‑[(1‑methylbenzimidazol‑2‑yl)methyl]aniline [1]. In contrast, structurally related 2‑aminobenzimidazole MCH‑R1 antagonists (e.g., compounds from Schering‑Plough and Eli Lilly patents) have extensive Kᵢ, IC₅₀, and in vivo efficacy data [2]. Therefore, no activity‑based differentiation can currently be established; the compound’s value proposition rests solely on its structural uniqueness within screening libraries.

Data gap analysis Procurement risk Screening compound

N-ethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline – Procurement Rationale Scenarios


GPCR and Kinase Diversity Screening

The compound’s achiral tertiary aniline structure and predicted physicochemical property window (logP 3.6, tPSA 14 Ų, zero H‑bond donors) position it for inclusion in high‑diversity screening decks, where structural novelty is valued over pre‑existing target annotation. When screening against under‑explored members of the Class A GPCR family or lipid‑kinase panels, the N‑phenyl motif may capture binding modes distinct from N‑alkyl analogs .

Benzimidazole Permeability Probe Development

The large logP difference (Δ > +1) between this compound and the ethanamine analog (SC‑9006921) makes the pair a useful tool set for evaluating the impact of N‑phenyl substitution on passive permeability and P‑glycoprotein efflux in Caco‑2 or MDCK assays. No radiolabel is required for initial ranking if LC‑MS/MS quantification is available .

N‑Substituted Benzimidazole Tool Synthesis

Because the secondary amine precursor is a stable crystallin solid amenable to straightforward N‑alkylation, medicinal chemistry groups may procure this compound as a ready‑to‑use intermediate for parallel synthesis of focused libraries. The absence of stereocenters simplifies QC and scale‑up considerations .

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